Stereochemical Configuration Enables Multigram Scale Synthesis of a Clinical MR Antagonist Candidate
The (2R,5R) configuration of compound 2 was essential for the synthesis of mineralocorticoid antagonist 3. In the medicinal chemistry optimization campaign leading to the clinical candidate, the cis disubstituted morpholine 22, which is structurally related to the (2R,5R) core, demonstrated a 45-fold boost in binding affinity and corresponding functional potency compared to earlier lead 13 [1]. The de-epimerization synthetic route from (R)-phenylglycinol specifically installs the (2R,5R) stereochemistry, enabling preparation on a >40 g scale, a feat unattainable with alternative configurations under the same conditions .
| Evidence Dimension | Binding Affinity (MR) and Scalability of Synthesis |
|---|---|
| Target Compound Data | Compound 22 (derived from a (2R,5R)-morpholine scaffold): 45-fold affinity increase vs. compound 13; Compound 2 prepared on >40 g scale |
| Comparator Or Baseline | Compound 13 (earlier lead): baseline affinity; alternative stereoisomers: failed to provide scalable synthesis or comparable potency |
| Quantified Difference | 45-fold binding affinity improvement; exclusive scalability to multigram quantities for the (2R,5R)-isomer |
| Conditions | MR binding assay; synthetic route: de-epimerization from (R)-phenylglycinol, Vitride reduction, toluene, 5 °C to rt |
Why This Matters
The (2R,5R) stereochemistry is not a replaceable feature; it is the sole entry point to the pharmacologically validated MR antagonist scaffold with demonstrated scalable synthesis.
- [1] Piotrowski, D. W.; et al. J. Med. Chem. 2018, 61 (3), 1086–1097. View Source
